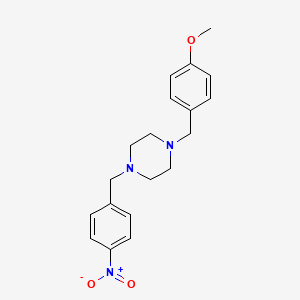

1-(4-methoxybenzyl)-4-(4-nitrobenzyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related piperazine compounds often involves multi-step chemical reactions, including alkylation, reduction, and functional group transformations. While specific details on the synthesis of 1-(4-methoxybenzyl)-4-(4-nitrobenzyl)piperazine are not directly available, studies on similar compounds provide insights. For instance, the synthesis of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines showcases the intricate steps required to introduce both the methoxybenzyl and nitrobenzyl groups onto the piperazine backbone (Mokrov et al., 2019).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including those with methoxybenzyl and nitrobenzyl substituents, is crucial for their chemical behavior and interactions. Studies on similar compounds, such as 1,4-piperazine-2,5-diones derived from amino acids, reveal how substituents influence the overall molecular conformation and potential intermolecular interactions (Ntirampebura et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-methoxybenzyl)-4-(4-nitrobenzyl)piperazine likely depend on the reactive groups present. For example, the methoxy and nitro substituents can undergo various chemical reactions, such as nucleophilic substitution or reduction. The presence of the piperazine ring also introduces the potential for reactions involving the nitrogen atoms, such as acylation or alkylation.

Physical Properties Analysis

The physical properties of piperazine derivatives can vary significantly depending on their substituents. Factors such as solubility, melting point, and crystallinity are influenced by the molecular structure. For compounds like 1,4-bis(4-nitrosophenyl)piperazine, the arrangement of substituents and the overall molecular geometry play a crucial role in determining these properties (Wirth et al., 2012).

Chemical Properties Analysis

The chemical properties of 1-(4-methoxybenzyl)-4-(4-nitrobenzyl)piperazine, such as reactivity and stability, are dictated by the functional groups present. The methoxy group may confer increased electron density to the benzene ring, affecting its reactivity patterns. Conversely, the nitro group is an electron-withdrawing group, which could impact the electrophilic substitution reactions of the benzene ring. Studies on the oxidative removal of similar groups provide insights into the reactivity and stability of these compounds (Yamaura et al., 1985).

科学的研究の応用

Oxidative Removal in Piperazinediones

- The N-(4-methoxybenzyl) group on 2,5-piperazinediones can be removed using cerium(IV) diammonium nitrate under mild conditions. This removal is useful in the synthesis of model compounds with various functional groups (Yamaura et al., 1985).

Synthesis and Cardiotropic Activity

- New 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines were synthesized, demonstrating significant antiarrhythmic activity in various models. This synthesis is crucial for developing potential treatments for arrhythmias (Mokrov et al., 2019).

HIV-1 Reverse Transcriptase Inhibition

- Analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine were synthesized and evaluated for inhibiting HIV-1 reverse transcriptase. This research is vital for developing new classes of non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).

Antimicrobial Activities

- Certain 1,2,4-Triazole derivatives, including 1-(4-methoxybenzyl)piperazine, were synthesized and exhibited antimicrobial activities. This synthesis is significant for creating new antimicrobial agents (Bektaş et al., 2010).

Affinity for Dopamine D2 Receptor

- Substituted piperidines and (2-methoxyphenyl)piperazines, including 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, were synthesized and evaluated for their affinity for the dopamine D2 receptor. This research aids in understanding the structure-activity relationship for dopamine receptor ligands (Penjišević et al., 2016).

Human Melanocortin-4 Receptor Antagonists

- Piperazinebenzylamines with N-(1-methoxy-2-propyl) side chains were found to be potent antagonists of the human melanocortin-4 receptor. This research is significant for developing treatments for obesity and related metabolic disorders (Pontillo et al., 2005).

Mannich Bases with Piperazines

- New Mannich bases with piperazines were synthesized and evaluated for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. These compounds can lead to new therapeutic agents (Gul et al., 2019).

特性

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-25-19-8-4-17(5-9-19)15-21-12-10-20(11-13-21)14-16-2-6-18(7-3-16)22(23)24/h2-9H,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHDOLGYCOVGAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methoxyphenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5513767.png)

![{2-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5513774.png)

![3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5513787.png)

![2-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzonitrile](/img/structure/B5513799.png)

![4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone](/img/structure/B5513815.png)

![N-{(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5513821.png)

![4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B5513824.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5513848.png)

![7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5513850.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide](/img/structure/B5513860.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)